A Comprehensive Technical Guide to 4-(4-Butoxyphenyl)-4-oxobutanoic Acid: Physicochemical Properties and Analytical Methodologies
A Comprehensive Technical Guide to 4-(4-Butoxyphenyl)-4-oxobutanoic Acid: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Butoxyphenyl)-4-oxobutanoic acid is an organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a substituted aromatic ring, a ketone, and a carboxylic acid, makes it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a detailed overview of its physicochemical properties, analytical characterization, and relevant experimental protocols, offering a foundational resource for researchers working with this and related compounds.
Chemical Identity and Molecular Structure
4-(4-Butoxyphenyl)-4-oxobutanoic acid is systematically named according to IUPAC nomenclature. Its core structure consists of a butyric acid chain where the fourth carbon is part of a ketone, which is attached to a phenyl ring substituted with a butoxy group at the para position.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 4-(4-Butoxyphenyl)-4-oxobutanoic acid | [1] |
| CAS Number | 63471-88-5 | [2], [1] |
| Molecular Formula | C14H18O4 | [2], [1] |
| Molecular Weight | 250.29 g/mol | [2] |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)CCC(O)=O | [1] |
digraph "4-(4-Butoxyphenyl)-4-oxobutanoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O2 [label="O"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O3 [label="O"]; O4 [label="O"]; H1[label="H"];
// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C4 -- O1; O1 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C7 -- O2; C7 -- C8; C8 -- C9; C9 -- O3; C9 -- O4; O4 -- H1;
// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C7 [pos="-2.4,0!"]; O2 [pos="-3.6,0.7!"]; C8 [pos="-2.4,-1.4!"]; C9 [pos="-3.6,-2.1!"]; O3 [pos="-4.8,-1.4!"]; O4 [pos="-3.6,-3.5!"]; H1[pos="-4.8,-4.2!"]; O1 [pos="0,4.2!"]; C10 [pos="-1.2,4.9!"]; C11 [pos="-1.2,6.3!"]; C12 [pos="0,7!"]; C13 [pos="0,8.4!"]; }
Caption: Chemical structure of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for 4-(4-butoxyphenyl)-4-oxobutanoic acid is limited, we can infer many of its properties from closely related analogs and predictive models.
Table 2: Physicochemical Data
| Property | Value (Predicted/Analog Data) | Method/Reference |
| Melting Point | 127-130 °C (for 4-(4-methylphenyl) analog) | , [3] |
| Boiling Point | ~288 °C (for 4-(4-methylphenyl) analog, rough estimate) | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, esters, and chlorinated hydrocarbons (for 4-(4-methylphenyl) analog). | [3] |
| pKa | ~4.57 (Predicted for 4-(4-methylphenyl) analog) | [3] |
The butoxy group, being more lipophilic than a methyl group, is expected to slightly decrease the melting point and aqueous solubility, and marginally increase the boiling point compared to the 4-methylphenyl analog. The pKa is primarily influenced by the carboxylic acid group and is not expected to differ significantly.
Synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic Acid
The most common and industrially scalable method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation .[4] This reaction involves the electrophilic acylation of an aromatic substrate, in this case, butoxybenzene, with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Caption: General workflow for the synthesis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.
Detailed Experimental Protocol (Adapted from similar syntheses)
This protocol is adapted from established procedures for the synthesis of related 4-aryl-4-oxobutanoic acids and should be optimized for the specific substrate.
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 to 3.0 molar equivalents) and a suitable anhydrous solvent such as dichloromethane or nitrobenzene.
-
Succinic Anhydride Addition: Succinic anhydride (1.0 molar equivalent) dissolved in the anhydrous solvent is added slowly to the stirred suspension of aluminum chloride.
-
Butoxybenzene Addition: Butoxybenzene (1.0 to 1.1 molar equivalents) is then added dropwise to the reaction mixture. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane). The organic layers are combined and washed with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.
-
Isolation: The aqueous layer containing the sodium salt of the product is acidified with concentrated hydrochloric acid, leading to the precipitation of the product.
-
Purification: The solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis (Predicted)
4.1.1. ¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets in the aromatic region (δ 6.9-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Butoxy Group: A triplet (δ ~4.0 ppm) for the -OCH₂- group, a multiplet (δ ~1.7 ppm) for the -OCH₂CH₂- group, a multiplet (δ ~1.5 ppm) for the -CH₂CH₃ group, and a triplet (δ ~0.9 ppm) for the terminal -CH₃ group.
-
Butanoic Acid Chain: Two triplets (δ ~3.2 and ~2.8 ppm) for the two methylene groups of the butanoic acid chain.
-
Carboxylic Acid Proton: A broad singlet (δ > 10 ppm), which is often exchangeable with D₂O.
4.1.2. ¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbons: Two signals in the downfield region: C=O (ketone) around δ 198 ppm and C=O (acid) around δ 178 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 114-164 ppm), with the carbon attached to the butoxy group being the most shielded and the carbon attached to the ketone being deshielded.
-
Butoxy Group: Four signals for the four carbons of the butoxy chain (δ ~68, 31, 19, 14 ppm).
-
Butanoic Acid Chain: Two signals for the methylene carbons (δ ~33 and ~28 ppm).
4.1.3. FT-IR Spectroscopy (Predicted Key Absorptions)
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
-
C=O Stretch (Ketone and Carboxylic Acid): Two strong, distinct peaks around 1710 cm⁻¹ (ketone) and 1680 cm⁻¹ (carboxylic acid). The aromatic ketone carbonyl is typically at a lower wavenumber.
-
C-O Stretch (Ether and Carboxylic Acid): Bands in the 1300-1000 cm⁻¹ region.
4.1.4. Mass Spectrometry (Predicted Fragmentation)
-
Molecular Ion (M+): A peak at m/z = 250.
-
Key Fragments:
-
Loss of the butoxy group (-OC₄H₉) leading to a fragment at m/z = 177.
-
Cleavage of the butanoic acid chain, with characteristic fragments corresponding to the acylium ion [C₆H₄(OC₄H₉)CO]⁺ at m/z = 205.
-
Loss of water (M-18) and the carboxyl group (M-45) are also possible fragmentation pathways.[5]
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of 4-(4-butoxyphenyl)-4-oxobutanoic acid. The method parameters can be adapted from established methods for similar acidic compounds.
Caption: A typical workflow for the HPLC analysis of 4-(4-Butoxyphenyl)-4-oxobutanoic acid.
Table 3: Suggested Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[6] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B, ramp up to a higher percentage | To ensure elution of the compound with good resolution from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | To ensure reproducible retention times. |
| Detection | UV at ~270 nm | The substituted benzene ring is expected to have a UV absorbance maximum in this region. |
| Injection Volume | 10-20 µL | Standard injection volume. |
Method validation according to ICH guidelines (linearity, accuracy, precision, etc.) is crucial for any quantitative application.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(4-butoxyphenyl)-4-oxobutanoic acid is not widely available, hazard information can be inferred from related compounds. Compounds with similar structures are classified as causing skin and eye irritation.[7]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(4-Butoxyphenyl)-4-oxobutanoic acid is a valuable building block in organic synthesis. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and robust methodologies for its analytical characterization. By leveraging data from analogous compounds, this document serves as a practical resource for researchers, enabling them to handle, synthesize, and analyze this compound with a strong foundation of scientific understanding.
References
-
Matrix Fine Chemicals. 4-(4-BUTOXYPHENYL)-4-OXOBUTANOIC ACID. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
ChemBK. 4-(4-methylphenyl)-4-oxobutanoic acid. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. 4-oxobutanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
